molecular formula C27H31ClN2O3S B2478324 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 2380190-31-6

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No. B2478324
CAS RN: 2380190-31-6
M. Wt: 499.07
InChI Key: IXCBFCDBYKDJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BCBP, is a chemical compound that has been widely used in scientific research. BCBP is a piperazine derivative that has been found to have a variety of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to involve its interaction with various receptors and ion channels in the brain and other tissues. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has been found to bind to dopamine and serotonin receptors, as well as voltage-gated sodium channels. This binding results in a modulation of the activity of these receptors and channels, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has been found to have a variety of biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain, an inhibition of voltage-gated sodium channels, and an inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects have been linked to a variety of physiological and biochemical processes, including addiction, depression, epilepsy, and pain management.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine in lab experiments is its ability to modulate the activity of specific receptors and channels in a precise manner. This allows researchers to study the effects of these receptors and channels on various physiological and biochemical processes. However, one limitation of using 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is its relatively narrow range of activity, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research related to 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine. One area of interest is the development of more specific and potent derivatives of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine that can be used to target specific receptors and channels in the brain and other tissues. Another area of interest is the investigation of the long-term effects of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine on the brain and other tissues, particularly in relation to addiction and depression. Finally, there is a need for further research on the safety and potential side effects of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine, particularly in relation to its use in humans.

Synthesis Methods

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with n-butanol, followed by the reaction of the resulting product with diphenylmethylpiperazine in the presence of a base. The final product is purified through recrystallization.

Scientific Research Applications

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has been used in a variety of scientific research studies, particularly in the field of neuroscience. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has been found to have a significant effect on the activity of dopamine and serotonin receptors in the brain, which has led to its use in studies related to addiction and depression. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine has also been found to have an inhibitory effect on the activity of voltage-gated sodium channels, which has led to its use in studies related to epilepsy and pain management.

properties

IUPAC Name

1-benzhydryl-4-(3-butoxy-4-chlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN2O3S/c1-2-3-20-33-26-21-24(14-15-25(26)28)34(31,32)30-18-16-29(17-19-30)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,21,27H,2-3,16-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCBFCDBYKDJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

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